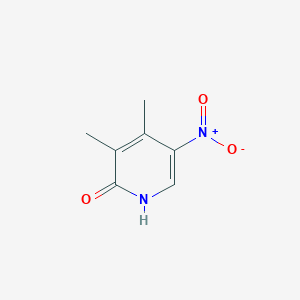

3,4-Dimethyl-5-nitropyridin-2(1H)-one

Description

Significance of Pyridinone Frameworks in Chemical Sciences

The pyridinone scaffold is a privileged structure in chemical and pharmaceutical sciences. chemscene.comnih.gov These frameworks can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with biological targets. chemscene.com Consequently, pyridinone-containing compounds exhibit a wide array of pharmacological properties, including antitumor, antiviral, anti-inflammatory, and antimicrobial activities. nih.gov

The chemical utility of the pyridinone ring is also significant. Its structure allows for various chemical modifications, making it a valuable building block in the synthesis of more complex molecules. researchgate.net The presence of the nitrogen heteroatom and the carbonyl group influences the ring's electronic properties, providing multiple sites for synthetic transformations. The importance of this heterocyclic system is underscored by the number of FDA-approved drugs that incorporate a pyridine (B92270) or pyridinone motif. bldpharm.com

Position of the Nitro Group and Dimethyl Substituents in Pyridinone Chemistry

The chemical personality of 3,4-Dimethyl-5-nitropyridin-2(1H)-one is heavily influenced by its substituents. The nitro group (-NO₂) at the C5 position is a potent electron-withdrawing group, acting through both inductive and resonance effects. nih.gov This withdrawal of electron density makes the pyridinone ring electron-deficient. nih.gov An electron-deficient ring is more susceptible to nucleophilic attack, a property that chemists can exploit for further functionalization. The nitro group can also serve as a good leaving group in certain reactions, facilitating substitution chemistry. nih.gov

Conversely, the methyl groups (-CH₃) at the C3 and C4 positions are generally considered electron-donating groups. Their presence can modulate the electronic environment of the ring, counteracting the effect of the nitro group to some extent. They also introduce steric bulk, which can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. The specific 3,4-dimethyl arrangement provides a unique steric and electronic profile compared to other isomers.

Scope and Academic Relevance of this compound Studies

While this compound is commercially available for research purposes, extensive academic studies focusing specifically on this molecule are not widely documented in the literature. chemscene.combldpharm.com Its relevance is largely inferred from the known reactivity of related compounds.

The combination of an electron-deficient core with methyl substituents makes it a potentially valuable substrate for synthetic methodology studies. For instance, research on other 5-nitropyridin-2(1H)-ones has shown their utility in cyclization and ring-transformation reactions. researchgate.net The hydrazinolysis of 4-methyl-5-nitropyridin-2(1H)-one, for example, leads to the formation of a pyrazole (B372694) derivative, highlighting a pathway for generating different heterocyclic systems. researchgate.net Similarly, highly electron-deficient dinitropyridones are known to undergo three-component ring transformations to produce a variety of other nitropyridines. nih.gov

Given these precedents, this compound could serve as a precursor for synthesizing novel heterocyclic structures. Its academic relevance lies in its potential as a building block for creating libraries of compounds for biological screening, particularly given the established bioactivity of the broader nitropyridine and pyridinone classes. nih.gov

Chemical Identity and Properties

Below are the key identifiers and computed chemical properties for this compound.

| Property | Value | Source |

| CAS Number | 65169-34-8 | chemscene.combldpharm.com |

| Molecular Formula | C₇H₈N₂O₃ | chemscene.combldpharm.com |

| Molecular Weight | 168.15 g/mol | chemscene.combldpharm.com |

| IUPAC Name | This compound | |

| SMILES | O=C1C(C)=C(C)C(N+=O)=CN1 | chemscene.com |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 | |

| Topological Polar Surface Area (TPSA) | 76 Ų |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(2)7(10)8-3-6(4)9(11)12/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAVUDSYTOBZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452494 | |

| Record name | 3,4-Dimethyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-34-8 | |

| Record name | 3,4-Dimethyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity of 3,4 Dimethyl 5 Nitropyridin 2 1h One Analogs

Mechanistic Studies of Ring Transformations and Recyclization

The pyridinone ring system, particularly when activated by a nitro group, is susceptible to nucleophilic attack and subsequent ring-opening and recyclization reactions. These transformations provide a powerful tool for the synthesis of novel heterocyclic compounds.

Hydrazinolysis Mechanisms Leading to Pyrazole (B372694) Derivatives

The reaction of 5-nitropyridin-2(1H)-one derivatives with hydrazine (B178648) hydrate (B1144303) represents a significant ring transformation, leading to the formation of pyrazole derivatives. For instance, the hydrazinolysis of 5-nitropyridin-2(1H)-one and its N-methyl analog yields (1H-pyrazol-3-yl)acetohydrazide. researchgate.net Similarly, 1,3-dimethyl-5-nitropyridin-2(1H)-one is converted to 2-(1H-pyrazol-3-yl)propionohydrazide, and 6-methyl-5-nitropyridin-2(1H)-one affords (5-methyl-1H-pyrazol-3-yl)acetohydrazide. researchgate.net

A proposed mechanism for this recyclization begins with the nucleophilic attack of hydrazine on the pyridinone ring, leading to the formation of an acyclic hydrazide intermediate. researchgate.net This is followed by an isomerization to a nitroenimine structure. A subsequent attack by a second hydrazine molecule and intramolecular cyclization of the resulting intermediate forms a tetrahydropyrazole derivative. The final pyrazole product is then formed through the elimination of ammonia (B1221849) (or an amine) and a second molecule of ammonia following the reduction of the nitro group. researchgate.net

However, the reaction outcome can be sensitive to the substitution pattern on the pyridinone ring. For example, the hydrazinolysis of 4-methyl-5-nitropyridin-2(1H)-one results in the formation of 3-methyl-4-nitro-1H-pyrazole, demonstrating a different reaction pathway where the nitro group is retained. researchgate.net

Intramolecular Cyclization Pathways to Fused Heterocyclic Systems

Analogs of 3,4-dimethyl-5-nitropyridin-2(1H)-one serve as valuable synthons for the construction of fused heterocyclic systems through intramolecular cyclization reactions. These pathways often involve the initial N-functionalization of the pyridinone ring followed by cyclization to generate bicyclic and other polycyclic frameworks.

Formation and Rearrangements to Indolizine (B1195054) Frameworks

The indolizine scaffold, a fused bicyclic system containing a bridgehead nitrogen atom, can be synthesized from appropriately functionalized pyridine (B92270) derivatives. chemicalbook.com One of the primary methods involves the intramolecular cyclization of N-substituted pyridinium (B92312) salts. chemicalbook.com While direct synthesis from this compound is not explicitly detailed in the provided literature, the general principles suggest that conversion of the pyridinone to a suitable pyridinium ylide followed by cycloaddition could be a viable route.

The synthesis of indolizine derivatives can be achieved through various strategies, including 1,3-dipolar cycloaddition reactions of pyridinium ylides with electron-deficient alkenes or alkynes. ijettjournal.orgacs.org For example, pyridinium salts can react with activated acetylenes to form indolizine derivatives. ijettjournal.org Another approach involves the palladium-catalyzed intramolecular cyclization of N-(2-bromoaryl)pyridinium salts. The versatility of these methods allows for the construction of a wide array of substituted indolizines. researchgate.net

Cyclization to Oxazolo[3,2-a]pyridinium Salts

A significant reaction of pyridin-2(1H)-one analogs is their conversion to oxazolo[3,2-a]pyridinium salts. The standard and preferred route for this transformation is the cyclization of N-(2-oxoethyl)pyridones, often N-phenacyl-2-pyridones. scispace.comnih.gov This acid-catalyzed cyclodehydration is typically achieved using strong acids like concentrated sulfuric acid, which facilitates the closure of the oxazole (B20620) ring. scispace.com

For nitropyridone derivatives, such as the analogs of this compound, this cyclization can be more challenging. The standard workup involving dilution with water is often not suitable for these nitro-substituted compounds. nih.gov A more successful approach involves carrying out the reaction in sulfuric acid containing a few drops of perchloric acid, followed by precipitation of the product by pouring the reaction mixture into anhydrous diethyl ether. nih.gov This method avoids the hydrolytic cleavage of the oxazole fragment that can occur in the presence of water. nih.gov The resulting oxazolo[3,2-a]pyridinium salts are versatile intermediates for further synthetic transformations. scispace.com

Mechanistic Insights into Nitro Group Transformations

The nitro group is a key functional group in this compound and its analogs, influencing the reactivity of the pyridinone ring and serving as a handle for further functionalization.

Hydrogenation Mechanisms of the Nitro Group

The catalytic hydrogenation of nitro compounds to the corresponding amines is a fundamental transformation in organic synthesis. The generally accepted mechanism for the hydrogenation of aromatic nitro compounds, such as nitrobenzene, proceeds through a series of intermediates. mit.edu The reaction typically involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine (B1172632) intermediate. Finally, the hydroxylamine is reduced to the primary amine.

This process, often referred to as the Haber-Lukashevich mechanism, provides a general framework for understanding the reduction of the nitro group in 5-nitropyridin-2(1H)-one analogs. researchgate.net The specific catalyst and reaction conditions can influence the reaction pathway and the potential for the formation of side products. For instance, the use of palladium on carbon (Pd/C) is a common catalytic system for this transformation. The reaction can also proceed through a condensation mechanism where an azo dimer intermediate is formed and then consumed. mit.edu The selective hydrogenation of the nitro group in the presence of other reducible functional groups is a key challenge and an area of active research. researchgate.net

Investigation of Nitro Group Migration Phenomena

Nitro group migrations are a notable, albeit sometimes unexpected, class of reactions in the chemistry of nitrated heterocyclic compounds. While not always a common pathway, these rearrangements can lead to the formation of isomers that are not accessible through direct substitution reactions. The investigation into these phenomena in analogs of this compound, such as halo-nitropyridines, provides insight into the potential for such intramolecular shifts.

A significant instance of nitro group migration was observed during the reaction of 3-bromo-4-nitropyridine (B1272033) with amines. clockss.org Instead of yielding only the expected nucleophilic substitution products, a major product resulting from the migration of the nitro group was isolated and identified using 2D NMR spectral data. clockss.org This rearrangement was found to be highly dependent on the reaction conditions, particularly the solvent. The study indicated that nitro-group migration is favored in polar aprotic solvents, while the expected nucleophilic substitution occurs under a broader range of conditions. clockss.org To understand the factors influencing this migration, a series of controlled experiments were conducted, examining the effects of starting material ratios, temperature, solvents, and bases on the product selectivity. clockss.org

In a different system, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. researchgate.net Subsequent reaction with aqueous SO₂ or NaHSO₃ can lead to 3-nitropyridine (B142982) via a researchgate.netresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.net This type of pericyclic reaction represents a distinct mechanism for nitro group migration compared to substitution-rearrangement pathways. researchgate.net

Furthermore, transition metal catalysis has been shown to induce nitro group migrations. For example, rhodium carboxylate complexes can catalyze the migration of various electron-withdrawing groups, with the nitro group showing a particularly high migratory aptitude. nih.gov In the case of β-nitro styryl azides, rhodium catalysts selectively promote the migration of the nitro group to form 3-nitroindoles, highlighting the potential for metal-catalyzed rearrangements in N-heterocycles. nih.gov

The following table summarizes the findings on the reaction of 3-bromo-4-nitropyridine with piperidine, illustrating the influence of reaction conditions on the product distribution and the occurrence of nitro group migration.

Product Distribution in the Reaction of 3-Bromo-4-nitropyridine with Piperidine

| Entry | Solvent | Base | Temperature (°C) | Substitution Product Yield (%) | Migration Product Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Piperidine | 25 | 85 | 15 |

| 2 | Acetonitrile (B52724) | Piperidine | 25 | 60 | 40 |

| 3 | DMF | Piperidine | 25 | 45 | 55 |

Impact of Electronic and Steric Effects on Reactivity

The reactivity of the this compound ring system is profoundly influenced by the interplay of electronic and steric effects originating from its substituents. The nitro group, being strongly electron-withdrawing, and the two methyl groups, being electron-donating and sterically demanding, create a unique chemical environment that dictates the molecule's behavior in chemical reactions.

Electronic Effects:

The nitro group is a powerful electron-withdrawing group that significantly reduces the electron density of the pyridone ring. nih.gov This deactivation makes the ring system less susceptible to electrophilic aromatic substitution but, conversely, activates it towards nucleophilic attack. nih.govresearchgate.net The nitroalkene moiety within the nitropyridone structure is particularly susceptible to nucleophilic addition reactions. nih.gov For instance, 1-substituted 5-nitro-2-pyridones react with nucleophiles like ethyl isocyanoacetate, where the reaction is initiated by nucleophilic addition to the position vicinal to the nitro group, leading to the formation of fused pyrrolopyridine derivatives. nih.gov The strong electron-withdrawing nature of the nitro group also facilitates cycloaddition reactions, where the electron-deficient nitropyridone acts as a dienophile in Diels-Alder reactions with electron-rich dienes. nih.gov In some contexts, the nitro group can also function as a good leaving group in addition-elimination reactions. nih.gov

Steric Effects:

Steric hindrance plays a crucial role in directing the regioselectivity and feasibility of reactions in substituted pyridone and quinolone analogs. In studies of 1,8-dimethyl-3,5-dinitro-2-quinolone, steric repulsion between the peri-substituents (the 8-methyl and adjacent groups) increases the steric hindrance around the 3-position. researchgate.net This steric crowding prevents certain reactions, such as amino-chlorination, and instead promotes a cine-substitution, where the nucleophile attacks a different position, leading to an unexpected product. researchgate.net

Similarly, in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), the steric repulsion between the N-methyl group and the nitro group at the 8-position causes a distortion of the pyridone framework. mdpi.com This distortion leads to a loss of aromaticity in the pyridone ring, making it behave more like an activated nitroalkene and rendering it unusually reactive in both cine-substitutions and cycloaddition reactions under mild conditions. mdpi.com For this compound, the methyl group at the 4-position could sterically hinder the approach of nucleophiles to the 5-nitro group or the C-6 position. The "ortho-effect" of methyl groups adjacent to a nitro group has been observed to inhibit the paramagnetic character of the nitro group in methylated 4-nitropyridine (B72724) N-oxides. chemicalpapers.com The steric demands of nucleophiles can also dramatically affect reaction rates, as seen in the reaction of phenyl 2,4,6-trinitrophenyl ethers where the rate for N-methylaniline is significantly lower than for aniline (B41778) due to increased steric hindrance. rsc.org

The following table illustrates the impact of steric effects on the reaction of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) with various primary amines, leading to cine-substitution products.

Reaction of TNQ with Primary Amines

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Propylamine | 4-(Propylamino)-1-methyl-6,8-dinitro-2-quinolone | 99 |

| 2 | Isopropylamine | 4-(Isopropylamino)-1-methyl-6,8-dinitro-2-quinolone | 98 |

| 3 | Benzylamine | 4-(Benzylamino)-1-methyl-6,8-dinitro-2-quinolone | 99 |

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search for experimental spectroscopic data for the chemical compound this compound, it has been determined that the specific research findings required to construct a detailed analytical article are not available in publicly accessible scientific literature or databases. While the existence of the compound is confirmed through chemical supplier listings under CAS number 65169-34-8, the detailed experimental characterization data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier Transform Infrared (FT-IR), and Fourier Transform Raman (FT-Raman) spectra, remain unpublished or are contained within proprietary databases.

Searches for the synthesis and spectroscopic analysis of this compound did not yield any peer-reviewed articles or public spectral database entries containing the necessary experimental details. While spectroscopic data for structurally related compounds—such as various substituted nitropyridines and pyridinones—are available, these are not applicable for the specific analysis of this compound, as spectroscopic characteristics are unique to the precise molecular structure.

Consequently, the creation of an article detailing the spectroscopic characterization methodologies with specific data tables and research findings for this compound cannot be completed at this time due to the absence of the foundational scientific data.

Spectroscopic Characterization Methodologies for 3,4 Dimethyl 5 Nitropyridin 2 1h One

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for investigating the electronic transitions of conjugated systems, such as the pyridinone ring in 3,4-Dimethyl-5-nitropyridin-2(1H)-one. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). The wavelength and intensity of the absorption maxima (λmax) are indicative of the energy gap between these orbitals and the probability of the transition.

A hypothetical UV-Vis absorption data table for this compound, based on typical values for similar compounds, is presented below.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (M-1cm-1) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (M-1cm-1) |

| Methanol (B129727) | ~280 | ~15,000 | ~350 | ~8,000 |

| Dichloromethane | ~285 | ~14,500 | ~355 | ~7,800 |

Fluorescence Spectroscopy Investigations

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular structure and environment. While many aromatic and heterocyclic compounds exhibit fluorescence, the presence of a nitro group (-NO2) can often quench fluorescence due to efficient non-radiative decay pathways.

Specific fluorescence data for this compound is not currently documented in publicly accessible literature. However, studies on other heterocyclic compounds provide a framework for such investigations. For example, the fluorescence of some pyrenoimidazole derivatives is weak in solution but can be enhanced in aggregated states. scirp.org If this compound were to exhibit fluorescence, the emission spectrum would provide valuable information about its excited state properties.

A hypothetical fluorescence data table is provided below to illustrate the type of data that would be collected.

| Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (ΦF) |

| Ethanol | 350 | Not Observed | < 0.01 |

| Toluene | 355 | Not Observed | < 0.01 |

Analysis of Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence bands as the polarity of the solvent is varied. This phenomenon provides insights into the change in the dipole moment of the molecule upon electronic transition. A positive solvatochromic shift (bathochromic or red shift) in a more polar solvent indicates that the excited state is more polar than the ground state, while a negative solvatochromic shift (hypsochromic or blue shift) suggests the ground state is more polar.

Studies on related compounds like 4-nitropyridine (B72724) N-oxide have demonstrated solvatochromic behavior. scispace.com The analysis of the electronic spectra of this compound in a range of solvents with varying polarity would be crucial to understanding its ground and excited state electronic distribution.

The following table illustrates a hypothetical analysis of solvatochromic effects.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Shift from Toluene (nm) |

| Toluene | 2.38 | 355 | 0 |

| Dichloromethane | 8.93 | 358 | +3 |

| Acetone | 20.7 | 362 | +7 |

| Methanol | 32.7 | 365 | +10 |

pH and Temperature Dependent Absorption Studies for Protonation Constants

The electronic absorption of this compound is expected to be sensitive to changes in pH due to the presence of the pyridinone ring, which can exist in different protonation states. By monitoring the changes in the UV-Vis absorption spectrum as a function of pH, the acid dissociation constant (pKa) of the compound can be determined. Similarly, temperature-dependent studies can provide information on the thermodynamics of any equilibrium processes. nist.gov

While specific data for the target compound is unavailable, the general methodology involves recording spectra at various pH values and analyzing the data using spectrophotometric titration methods.

A hypothetical data table for pH-dependent absorption studies is shown below.

| pH | Absorbance at λmax (Protonated form) | Absorbance at λmax (Deprotonated form) |

| 2.0 | 0.85 | 0.10 |

| 4.0 | 0.65 | 0.30 |

| 6.0 | 0.45 | 0.50 |

| 8.0 | 0.25 | 0.70 |

| 10.0 | 0.10 | 0.85 |

High Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique is crucial for confirming the identity of a newly synthesized compound like this compound.

The molecular formula of this compound is C7H8N2O3. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared to the experimentally measured mass. A close agreement between the calculated and found values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

The following table summarizes the expected HRMS data for the protonated molecule [M+H]+.

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| [C7H9N2O3]+ | 169.0608 | 169.0611 | 1.8 |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of chemical reactions, assessing the purity of the final product, and for purification. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar organic molecules like this compound.

While a specific HPLC method for this compound has not been published, a method for the closely related compound, 2,3-Dimethyl-5-nitropyridine, has been developed. nih.gov This method can likely be adapted for the analysis of the target compound. A reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer would be a suitable starting point. The retention time of the compound would be a key parameter for its identification and quantification.

The table below outlines a potential HPLC method for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 350 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 5-10 min (estimated) |

Crystallographic Investigations and Solid State Structure of 3,4 Dimethyl 5 Nitropyridin 2 1h One Analogs

Single Crystal X-ray Diffraction Analysis for Atomic Arrangement

For analogs such as 4,6-Dimethyl-5-nitro-1H-pyridin-2-one, SCXRD analysis reveals the precise spatial coordinates of each atom. researchgate.net Such studies have shown that this particular analog crystallizes in the monoclinic system. The crystallographic data obtained from these experiments are essential for subsequent analysis of molecular conformation and crystal packing. researchgate.net

Table 1: Crystallographic Data for 4,6-Dimethyl-5-nitro-1H-pyridin-2-one An illustrative data table based on typical crystallographic reports for analogous compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈N₂O₃ |

| Formula Weight | 168.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | Value |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Note: Specific cell parameter values are dependent on the individual published crystal structure.

Analysis of Molecular Conformation and Tautomeric Forms in the Crystalline State

Crystallographic studies confirm that in the solid state, these compounds exist predominantly in the pyridin-2(1H)-one tautomeric form, which is characterized by a hydrogen atom attached to the nitrogen atom of the pyridone ring and a carbonyl group at the C2 position. researchgate.net

The conformation of the molecule is generally found to be nearly planar with respect to the pyridone ring. However, substituents, particularly the nitro group, can exhibit some torsion. In related nitropyridine derivatives, the nitro group is often observed to be slightly twisted out of the plane of the aromatic ring. nih.gov For instance, in 2-N-phenylamino-3-nitro-6-methylpyridine, the nitro group is twisted by 10.30(12)° relative to the pyridine (B92270) ring. nih.gov This twisting can be attributed to steric hindrance between adjacent substituents. mdpi.com In some nitroquinolone structures, which are related bicyclic systems, significant out-of-plane torsion of a nitro group has been observed to relieve steric strain. mdpi.com

Intermolecular Interactions and Supramolecular Architectures

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and π-stacking, dictate the formation of specific, stable supramolecular structures. researchgate.net

Hydrogen bonding is a dominant force in the crystal packing of nitropyridinone analogs. The most significant of these is the classical N-H···O hydrogen bond, where the N-H group of the pyridone ring acts as a hydrogen bond donor and the oxygen atom of the carbonyl group acts as an acceptor. researchgate.netresearchgate.net This strong interaction is the primary driver for the formation of well-defined molecular assemblies, most notably centrosymmetric dimers. researchgate.net

In addition to this primary interaction, weaker C-H···O hydrogen bonds are frequently observed. nih.govresearchgate.net These interactions involve the methyl or aromatic C-H groups acting as donors and oxygen atoms from either the carbonyl or nitro groups acting as acceptors. These weaker bonds play a crucial role in linking the primary hydrogen-bonded motifs (like dimers) into more extended one-, two-, or three-dimensional networks. researchgate.net While N-H···N and C-H···N bonds are also possible in heterocyclic systems, the N-H···O and C-H···O interactions are the most prevalent in the crystal structures of nitropyridinone analogs. nih.govresearchgate.net

A recurring and highly stable supramolecular motif in the crystal structures of 2-pyridinone derivatives is the centrosymmetric dimer. researchgate.net In analogs like 4,6-Dimethyl-5-nitro-1H-pyridin-2-one, two molecules are linked across a center of inversion by a pair of strong N-H···O hydrogen bonds. researchgate.net This creates a characteristic eight-membered ring motif, which is often described using the graph-set notation R²₂(8). nih.gov This robust dimeric synthon acts as a fundamental building block, which is then further organized in the crystal lattice by weaker interactions. researchgate.net

Table 2: Hydrogen Bond Geometry for the Centrosymmetric Dimer in 4,6-Dimethyl-5-nitro-1H-pyridin-2-one Illustrative geometric data based on the published structure. researchgate.net

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Code for A |

|---|---|---|---|---|---|

| N1–H1···O2 | Value | Value | Value | Value | 1−x, −y, 1−z |

D: Donor atom; H: Hydrogen atom; A: Acceptor atom. Specific values are dependent on the individual published crystal structure.

Crystal Packing Analysis and Lattice Dynamics

These dimers are then packed into layers or a three-dimensional framework. The packing is further stabilized by a network of weaker interactions. These can include C-H···O hydrogen bonds that link the dimers together, as well as π-π stacking interactions between the aromatic rings of adjacent dimers. researchgate.netresearchgate.net The combination of these directional interactions results in a highly ordered and stable crystal structure, such as the monoclinic lattice observed for the 4,6-dimethyl analog. researchgate.net The study of these packing motifs is crucial for understanding the material's physical properties and for the rational design of new crystalline materials, a field known as crystal engineering. mdpi.com

Utilization of Crystallographic Databases for Comparative Structural Research

Crystallographic databases are indispensable tools for modern chemical research, enabling scientists to conduct extensive comparative structural analyses. The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule organic and metal-organic crystal structures. researchgate.net It allows researchers to search for and analyze crystal structures of compounds similar to the one under investigation, even when data for the exact compound is unavailable.

In the case of 3,4-Dimethyl-5-nitropyridin-2(1H)-one, a search of the CSD would be the first step to determine if its crystal structure has been determined and deposited. If not, the database can be queried for substructures or related compounds. For example, a search for molecules containing the 3,4-dimethylpyridin-2-one scaffold or the 5-nitropyridin-2-one moiety would yield a set of related structures.

This collection of related structures can then be used for a variety of comparative studies:

Conformational Analysis: By comparing the torsion angles and bond lengths of related molecules, one can predict the likely conformation of this compound. For instance, the degree of planarity of the pyridinone ring and the orientation of the nitro group relative to the ring can be estimated.

Hydrogen Bonding Motifs: A survey of hydrogen bonding patterns in analogous structures can reveal the most probable interactions in the target compound. As seen with its isomer, 4,6-Dimethyl-5-nitro-1H-pyridin-2-one, the formation of N—H⋯O hydrogen-bonded dimers is a highly likely motif. researchgate.net Comparative analyses of pyrazolone (B3327878) derivatives have also shown the prevalence of N-H···O hydrogen bonds in linking molecules. spast.org

Packing Analysis: The way molecules pack in the solid state is crucial for properties like solubility and stability. By examining the packing arrangements of analogs, researchers can identify common packing motifs and predict how the methyl and nitro substituents will influence the crystal lattice of this compound.

The following interactive table lists some relevant compound classes and the types of comparative structural insights that can be gained from crystallographic database searches.

| Compound Class | Database Searched | Type of Comparative Information Gained | Potential Relevance to this compound |

| Substituted Pyridin-2-ones | CSD | Hydrogen bonding patterns, dimer formation, influence of substituents on ring geometry. | Prediction of intermolecular interactions and molecular conformation. |

| Nitropyridine Derivatives | CSD | Orientation of the nitro group, planarity of the pyridine ring, intermolecular contacts involving the nitro group. | Understanding the role of the nitro group in the crystal packing. |

| Dimethyl-substituted Pyridines (Lutidines) | CSD | Steric effects of methyl groups on crystal packing, C-H···N/O interactions. | Assessing the steric influence of the two methyl groups on the overall structure. |

| Pyrazolone Derivatives | CSD | Comparative analysis of hydrogen bonding and crystal packing in a related heterocyclic system. | Provides broader context on solid-state behavior of similar N-heterocycles. spast.org |

Computational Chemistry and Theoretical Characterization of 3,4 Dimethyl 5 Nitropyridin 2 1h One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool for predicting the fundamental properties of molecules from first principles. These methods are essential for obtaining a detailed understanding of the geometric and electronic characteristics of 3,4-Dimethyl-5-nitropyridin-2(1H)-one.

Density Functional Theory (DFT) has become a primary method in computational chemistry for the study of molecular systems due to its favorable balance of accuracy and computational cost. google.comnih.gov For molecules like this compound, DFT, particularly with hybrid functionals such as B3LYP, is extensively used to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing a theoretical prediction of the molecule's three-dimensional structure. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Nitropyridin-2-one Structure Data based on calculations for the closely related 5-nitro-2-pyridone. elsevierpure.com

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.385 |

| C2=O | 1.245 | |

| C4-C5 | 1.380 | |

| C5-N(O2) | 1.450 | |

| N1-H1 | 1.015 | |

| Bond Angle (°) | C6-N1-C2 | 123.5 |

| N1-C2-C3 | 115.0 | |

| C4-C5-C6 | 120.0 | |

| C4-C5-N(O2) | 118.5 |

Beyond geometry, DFT calculations illuminate the electronic structure, providing insights into the molecule's reactivity and stability through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. nih.govtandfonline.com

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach to solving the electronic Schrödinger equation without empirical parameters. libretexts.orgresearchgate.net The Restricted Hartree-Fock (RHF) method is applicable to closed-shell systems like this compound. While DFT methods generally offer better correlation with experimental results for many properties due to their inclusion of electron correlation, HF calculations are still valuable. researchgate.net They serve as a starting point for more advanced, correlated methods and are useful for analyzing properties like charge distribution and molecular orbital shapes. libretexts.org Comparing HF and DFT results can also provide insights into the importance of electron correlation for specific molecular properties. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. mdpi.com Basis sets range from minimal, such as STO-3G, to more extensive ones like the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ). mdpi.com

For a molecule like this compound, which contains heteroatoms with lone pairs (oxygen and nitrogen) and a nitro group, the choice of basis set is particularly important.

Polarization functions (indicated by * or (d,p)): These functions allow for the distortion of atomic orbitals from their standard shapes, which is crucial for accurately describing bonding in molecules. For instance, adding d-functions to carbon and nitrogen and p-functions to hydrogen improves the description of the charge distribution and molecular geometry.

Diffuse functions (indicated by + or ++): These functions are important for describing electrons that are far from the nucleus, such as those in lone pairs, anions, and excited states. They are essential for accurately calculating properties like electron affinity and for describing weak interactions.

Generally, increasing the size of the basis set (e.g., from a double-zeta to a triple-zeta like 6-311G) and adding polarization and diffuse functions leads to more accurate results, albeit at a higher computational cost. nih.gov Studies on related pyridine (B92270) derivatives have shown that basis sets like 6-311++G(d,p) provide a good compromise between accuracy and computational expense for both geometric and spectroscopic properties. nih.govelsevierpure.com

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. mdpi.comresearchgate.netresearchgate.net This method, typically employed in conjunction with DFT (e.g., GIAO-B3LYP), calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.netelsevierpure.com The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and the electronic environment around each nucleus. A strong correlation between the calculated and experimental chemical shifts serves as a powerful validation of the computed structure. researchgate.netelsevierpure.com Studies on 5-nitro-2-pyridone have demonstrated that GIAO-DFT calculations with the 6-311++G(d,p) basis set can accurately reproduce experimental chemical shifts when solvent effects are included using a model like the Polarizable Continuum Model (PCM). elsevierpure.com

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for a Nitropyridin-2-one Structure Data based on calculations for the closely related 5-nitro-2-pyridone in DMSO-d6. elsevierpure.com

| Nucleus | Calculated (GIAO/B3LYP) | Experimental |

|---|---|---|

| H3 | 6.65 | 6.60 |

| H4 | 8.10 | 8.05 |

| H6 | 8.90 | 8.85 |

| C2 | 162.0 | 161.5 |

| C3 | 112.0 | 111.8 |

| C4 | 140.0 | 139.5 |

| C5 | 135.0 | 134.7 |

| C6 | 145.0 | 144.9 |

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another significant application of computational chemistry. researchgate.netnih.gov These simulations are typically performed by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at the optimized geometry. nih.gov This analysis yields the harmonic vibrational frequencies and their corresponding intensities.

For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) can produce a theoretical vibrational spectrum. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, which generally improves the agreement with experimental data. nih.gov The analysis of the calculated vibrational modes allows for a detailed assignment of the experimental IR and Raman bands to specific molecular motions, such as C=O stretching, N-H bending, NO₂ symmetric and asymmetric stretches, and various ring vibrations. elsevierpure.comresearchgate.net

Table 3: Representative Calculated Vibrational Frequencies (cm⁻¹) for a Nitropyridin-2-one Structure Data based on calculations for the closely related 5-nitro-2-pyridone. elsevierpure.com

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3100 | N-H stretching |

| ν(C=O) | 1680 | C=O stretching |

| νas(NO₂) | 1540 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1350 | Symmetric NO₂ stretching |

| Ring Modes | 1600-1400 | Pyridine ring stretching |

| δ(N-H) | 1250 | N-H in-plane bending |

Prediction of UV-Vis Absorption Maxima

The prediction of ultraviolet-visible (UV-Vis) absorption maxima is a key application of computational chemistry, typically performed using Time-Dependent Density Functional Theory (TD-DFT). scispace.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelengths at which a molecule absorbs light, corresponding to the λ-max values observed in experimental UV-Vis spectroscopy. scielo.org.za

For this compound, a TD-DFT calculation would identify the primary electronic transitions, such as n → π* and π → π*, which are common in molecules with carbonyl groups, nitro groups, and conjugated ring systems. researchgate.net The analysis would provide the calculated λ-max for the most significant transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. scispace.com This data helps in interpreting experimental spectra and understanding the electronic structure of the molecule. However, specific calculated λ-max values for this compound are not available in the reviewed literature.

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule can be extensively characterized using a variety of computational descriptors derived from its calculated wave function. These descriptors provide insight into the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests higher reactivity. For this compound, an FMO analysis would provide the energies of the HOMO and LUMO and the resulting energy gap, offering a first look at its chemical stability. Visualization of the HOMO and LUMO would show their distribution across the molecule, indicating which atoms are most involved in nucleophilic and electrophilic interactions. Specific energy values and orbital plots for this compound could not be located.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent varying potential values:

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen.

Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically located around hydrogen atoms attached to electronegative atoms or other electron-deficient centers.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, identifying them as sites for electrophilic interaction. Positive potential might be expected near the N-H proton. Such a map provides a powerful, intuitive guide to the molecule's reactive behavior. arxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). This analysis yields information about atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are reactivity indicators derived from conceptual DFT that identify the most reactive sites within a molecule. They measure the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for:

Nucleophilic attack: Identified by the Fukui function f+(r), which indicates where an added electron is most likely to reside.

Electrophilic attack: Identified by the Fukui function f-(r), which indicates where an electron is most easily removed.

By calculating these values for each atom in this compound, one could precisely rank the atoms' susceptibility to attack by nucleophiles or electrophiles, providing a more quantitative prediction than MEP maps alone. researchgate.net

Calculation of Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy stabilization when the molecule accepts electrons. |

This table outlines the standard formulas for calculating global reactivity descriptors. The specific values for this compound would require dedicated DFT calculations, which are not available in the cited literature.

Intramolecular Interactions and Conformational Analysis

Computational Assessment of Intramolecular Hydrogen Bonding

There are no available computational studies that specifically assess the intramolecular hydrogen bonding within this compound. Such an analysis would typically involve calculating the bond lengths, angles, and vibrational frequencies between the hydrogen on the pyridinone nitrogen (N1-H) and the oxygen atoms of the adjacent nitro group. While research on other molecules demonstrates that strong intramolecular hydrogen bonds can be influenced by steric and electronic effects, specific data for this compound is not available. chemscene.commdpi.com

Analysis of Conformational Flexibility and Coplanarity

Detailed computational analysis of the conformational flexibility, including the planarity of the pyridinone ring and the rotational barrier of the nitro group, has not been published for this compound. A conformational analysis would identify the most stable geometric arrangement (conformer) and the energy required to transition between different spatial orientations. Factors such as the steric hindrance from the methyl groups and potential intramolecular interactions would be expected to influence the molecule's preferred conformation.

Prediction of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have not been theoretically predicted or experimentally measured according to available literature. The presence of a nitro group (a strong electron-withdrawing group) on the pyridinone ring suggests potential NLO activity, as such "push-pull" electronic systems are often characteristic of NLO materials. researchgate.netresearchgate.net Theoretical predictions for related heterocyclic compounds have been performed, but these results cannot be directly extrapolated to this compound. researchgate.netchemspider.com A computational study would typically calculate properties like polarizability and first-order hyperpolarizability (β) to quantify its NLO response.

Theoretical Studies of Acid-Base Equilibria and Protonation Energies

No theoretical studies concerning the acid-base equilibria or protonation energies for this compound are present in the surveyed literature. Such research would calculate the pKa value, indicating the compound's acidity, and determine the most likely site of protonation (e.g., the carbonyl oxygen, the nitro-group oxygens, or the ring nitrogen). Studies on related nitro-substituted pyridine N-oxides and other heterocycles have shown that the position and nature of substituents significantly impact basicity and acidity. nih.govchemicalbook.com However, specific energetic data for the protonation of this compound is unavailable.

Applications in Organic Synthesis, Materials Science, and Agrochemicals

3,4-Dimethyl-5-nitropyridin-2(1H)-one as a Precursor in Complex Molecule Synthesis

The reactivity of nitropyridines, including this compound, offers significant potential in synthetic organic chemistry. The nitro group is a strong electron-withdrawing group that facilitates nucleophilic substitution reactions and can be reduced to an amino group, which serves as a handle for constructing fused heterocyclic systems. nih.gov This makes such compounds valuable starting materials for creating more complex, biologically active molecules. nih.gov

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous pharmaceuticals. nih.govnih.gov Nitropyridines are key intermediates in accessing this molecular diversity.

Pyrrolo[3,2-b]pyridines: The pyrrolopyridine core is a significant scaffold in medicinal chemistry, with several derivatives developed as potent inhibitors for targets like the B-RAF kinase, which is implicated in certain cancers. researchgate.net While direct synthesis from this compound is not extensively documented, related nitropyridine precursors are instrumental. For instance, the general synthetic utility of nitropyridines is highlighted by their conversion into a wide array of functionalized pyridines, which can then undergo cyclization to form fused systems like pyrrolopyridines. nih.gov The general strategy often involves the reduction of the nitro group to an amine, followed by the construction of the adjacent pyrrole (B145914) ring.

Thiazolo[3,4-d]pyrimidines: The synthesis of thiazole-containing heterocycles from nitropyridine precursors has been reported, demonstrating the utility of this starting material. In one example, 2-amino-5-nitropyridine (B18323) was used as a precursor to synthesize a series of nitropyridine-linked 4-arylidenethiazolidin-4-ones. nih.gov The synthesis involved reacting the starting aminonitropyridine with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to form the thiazolidinone ring. nih.gov This showcases how the nitropyridine moiety can be a foundational block for building more complex structures incorporating a thiazole (B1198619) ring, a key component of the broader class of thiazolopyrimidines.

Table 1: Synthesis of Bioactive Heterocycles from Nitropyridine Precursors

| Precursor Compound | Target Heterocyclic System | Key Reaction Steps | Reference |

| 2-Amino-5-nitropyridine | 4-Arylidenethiazolidin-4-ones | 1. Reaction with chloroacetyl chloride2. Treatment with ammonium thiocyanate3. Condensation with aromatic aldehydes | nih.gov |

| General Nitropyridines | Pyrrolopyridines | 1. Reduction of nitro group to amine2. Cyclization to form pyrrole ring | nih.govresearchgate.net |

The functional groups on the this compound scaffold are well-suited for the synthesis of various fused pyridine (B92270) rings.

Imidazopyridines: Imidazopyridines are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry and materials science. nih.gov The synthesis of these systems can be achieved from nitropyridine precursors. For example, from appropriate substituted nitropyridines, imidazopyridines have been successfully formed. nih.gov An efficient synthetic method for a highly selective DNA-dependent protein kinase inhibitor involved using 2-amino-4-methyl-5-nitropyridine (B42881) as the starting material, which was cyclized to form a triazolo[1,5-a]pyridine, a related fused system. nih.gov

Azacinnolones: The synthesis of azacinnolones, which are diaza-analogs of cinnolones, represents a more complex synthetic challenge. While direct routes from simple nitropyridinones are not commonly reported, the general principle of using heterocyclic precursors for ring construction is well-established. The synthesis of related nitrogen-rich fused systems often relies on the strategic placement of functional groups, such as amino and nitro moieties, which can be manipulated to form the desired ring structure.

Contributions to Materials Science Research

Nitropyridine derivatives have garnered significant attention for their potential applications in materials science, particularly in optics and electronics, due to their unique molecular structure which features both electron-donating (methyl groups) and strong electron-accepting (nitro group) substituents.

Pyridone-based structures are important in the development of disperse dyes, which are used for coloring hydrophobic fabrics like polyester. wikipedia.org Azo pyridone dyes have, in many cases, replaced pyrazolone-based dyes due to the excellent hues they produce. wikipedia.org

Research has shown that the incorporation of electron-withdrawing groups, such as a nitro group, into the dye's molecular structure can be highly beneficial. Specifically, the presence of a nitro group has been found to improve the light fastness of the dye. wikipedia.org This is attributed to the increased polarity imparted by the nitro group, which may lead to stronger binding with the fabric. Furthermore, the nitro group can provide an additional pathway for the dissipation of energy after light absorption, which reduces the likelihood of photofading and enhances the durability of the color. wikipedia.org

Table 2: Effect of Substituents on Light Fastness of Pyridone-Based Dyes

| Substituent Group | Typical Light Fastness Value | Potential Reason for Performance | Reference |

| Bromine | 3-4 | Electron-withdrawing nature | wikipedia.org |

| Chlorine | 3-4 | Electron-withdrawing nature | wikipedia.org |

| Nitro | 5 | Increased polarity and energy dissipation pathway | wikipedia.org |

Donor-acceptor substituted aromatic compounds, a class to which this compound belongs, are known to possess large intrinsic optical nonlinearities. This property is crucial for applications in second-harmonic generation and other nonlinear optical (NLO) phenomena. The combination of the pyridine ring with a nitro group creates a significant dipole moment and enhances the molecular hyperpolarizability, which are key requirements for efficient NLO materials.

Studies on various nitropyridine derivatives have confirmed their potential in this field. The electronic conjugation between the nitro group and the π-electron system of the pyridine ring is a key factor governing these properties. Theoretical and experimental work on related molecules like 2-N-phenylamino-methyl-nitro-pyridines has demonstrated that the positioning of substituents significantly modulates their structural and photophysical behaviors, making them tunable for specific technological applications.

Catalysis Applications of Nitropyridinone Scaffolds

The pyridone scaffold is a versatile and privileged structure in the field of catalysis, acting both as a ligand to support metal centers and as a catalyst itself in organocatalysis. nih.govresearchgate.net The unique electronic features of pyridones, including their ability to engage in tautomerization and act as cooperative ligands, make them highly effective in a range of catalytic transformations. rsc.orgacs.org

Pyridonate ligands, the deprotonated form of pyridones, have been successfully used in complexes with 3d transition metals for powerful catalytic reactions. rsc.orgrsc.orgresearchgate.net These metal-pyridonate complexes have shown high performance in various hydrofunctionalization reactions, where the cooperativity between the metal center and the pyridonate ligand is critical. rsc.org For example, rhodium complexes featuring pyridone-functionalized N-heterocyclic carbene (NHC) ligands have been developed for the dimerization of alkynes. In these systems, the pyridone scaffold acts as a proton shuttle. acs.orgresearchgate.net Research has shown that tuning the electronic properties of the pyridone ring, for instance by introducing electron-withdrawing groups like a nitro group, can significantly impact the catalytic activity. acs.org

Furthermore, the 2-pyridone structure itself is a key component in catalysts for C-H bond functionalization, a major area of synthetic chemistry. rsc.org Palladium-catalyzed reactions have utilized 2-pyridones to achieve site-selective functionalization, highlighting the scaffold's role in directing and facilitating complex bond formations. acs.org

Table 3: Examples of Pyridone Scaffolds in Catalysis

| Catalytic System | Reaction Type | Role of Pyridone Scaffold | Reference |

| Rhodium-NHC-Pyridone Complex | Alkyne Dimerization | Ligand-assisted proton shuttle | acs.orgresearchgate.net |

| 3d Transition Metal-Pyridonate Complexes | Hydrofunctionalization | Cooperative ligand with metal center | rsc.org |

| Palladium/Norbornene Cooperative Catalysis | C-H Arylation of 2-Pyridones | Reactant and directing scaffold | acs.org |

| Ruthenium-Pyridone Complexes | CO2 Hydrogenation | Ligand facilitating small molecule activation | acs.org |

Development of Agrochemicals (e.g., Herbicides, Insecticides) Containing Nitropyridine Moieties

The nitropyridine moiety is a key structural feature in a variety of agrochemicals due to its ability to impart biological activity. mdpi.com The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets and facilitate chemical reactions for the synthesis of diverse derivatives.

Herbicides:

Pyridinone derivatives have been investigated for their herbicidal properties. For example, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from 2-chloronicotinic acid, have shown herbicidal activity against various weeds. mdpi.com In structure-activity relationship studies, the introduction of halogen atoms, particularly fluorine, on the benzene (B151609) ring of these compounds significantly improved their herbicidal efficacy. mdpi.com

Furthermore, 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives have been designed as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a crucial target for herbicides. nih.gov Certain compounds in this class demonstrated effective control of weeds like Setaria viridis and Echinochloa crus-galli and exhibited good crop safety for corn, rice, and peanuts. nih.gov

While direct herbicidal activity for this compound is not reported, the herbicidal potential of the broader pyridinone class is evident. Research on novel quinazolinone–phenoxypropionate hybrids has also yielded compounds with excellent herbicidal activity against several grass weeds. mdpi.com

Insecticides:

Nitropyridine derivatives have been successfully developed into commercial insecticides. For instance, 2-chloro-5-nitropyridine (B43025) serves as a starting material for the synthesis of insecticides active against pests such as M. separata, P. xylostella, and P. litura. mdpi.com The synthetic strategy involves the nucleophilic substitution of the chlorine atom. mdpi.com

Similarly, 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit high insecticidal activity against Mythimna separata. nih.gov The combination of the phenylpyridine and amide functionalities is a key aspect of their design. nih.gov The insecticidal potential of pyridine-based compounds is further highlighted by the development of novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, some of which have shown promising results against Aphis gossypii. nih.gov

The following table summarizes the research findings on agrochemicals containing nitropyridine and pyridinone moieties.

| Compound Class | Application | Target Weeds/Pests | Research Finding |

| Pyrido[2,3-d]pyrimidine derivatives | Herbicide | Lettuce, Field mustard, Bentgrass, Wheat | Halogen substitution on the benzene ring enhances activity. mdpi.com |

| 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione derivatives | Herbicide | Setaria viridis, Echinochloa crus-galli | Act as HPPD inhibitors with good crop safety. nih.gov |

| 2-Chloro-5-nitropyridine derivatives | Insecticide | M. separata, P. xylostella, P. litura | Serve as key intermediates in insecticide synthesis. mdpi.com |

| 2-Phenylpyridine derivatives with N-phenylbenzamide | Insecticide | Mythimna separata | Exhibit 100% inhibition at 500 mg/L for some derivatives. nih.gov |

| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Insecticide | Aphis gossypii | Some derivatives show promising insecticidal activity. nih.gov |

Radiochemistry for Imaging Probes and Tracers

The development of radiotracers for Positron Emission Tomography (PET) is a significant area of research in medicinal chemistry, enabling non-invasive imaging of biological processes. nih.gov Pyridine and pyridinone scaffolds are of interest in the design of these imaging agents due to their favorable pharmacological properties. frontiersin.org

While there is no specific literature on the use of This compound in radiochemistry, related structures have been investigated for the development of PET tracers. The general approach involves synthesizing a library of compounds for a specific biological target, with the expectation that a few will progress to clinical PET studies. nih.gov

For instance, pyrazole (B372694) scaffolds, which are structurally related to pyridinones, are used in the development of 18F-labeled radiotracers for PET imaging. mdpi.com These tracers target a variety of biological entities, including the TSPO receptor, which is highly expressed in myeloid cells. mdpi.com

The development of PET tracers is a multidisciplinary effort requiring expertise in organic chemistry, radiochemistry, and pharmacology. nih.gov The process often begins with a lead compound that shows affinity for a biological target, which is then modified to incorporate a positron-emitting radionuclide, such as Fluorine-18.

The table below presents examples of research on PET tracers based on related heterocyclic scaffolds.

| Tracer/Compound Class | Target/Application | Key Finding |

| [18F]FBMARS | Arginase imaging | Successful synthesis of a radiolabeled arginase inhibitor for PET imaging. researchgate.net |

| [18F]DPA-714 (Pyrazolo[1,5-a]pyrimidine derivative) | TSPO receptor imaging | Used to measure hematopoietic activity after acute coronary syndrome. mdpi.com |

| Pyrazolo[1,5-a]pyridine derivatives | D4-like dopamine (B1211576) receptors | Lead compounds identified for the development of [18F]-labeled PET tracers. mdpi.com |

| Melanoma Imaging Agents | Melanoma diagnosis and staging | Various agents show high tumor-to-background ratios in preclinical and clinical studies. mdpi.com |

Biological Activity Research of 3,4 Dimethyl 5 Nitropyridin 2 1h One Analogs Mechanistic and Pre Clinical Focus

Enzyme Inhibition Studies at the Molecular Level

The ability of small molecules to selectively inhibit enzymes is a fundamental principle of drug action. Analogs of 3,4-Dimethyl-5-nitropyridin-2(1H)-one, particularly those based on the pyridin-2(1H)-one and dihydropyrimidinone scaffolds, have been investigated for their inhibitory effects against various enzyme classes, including hydrolases and kinases.

Inhibition of Hydrolase Enzymes (e.g., Chymotrypsin (B1334515), Urease) and Binding Interactions

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. The inhibition of specific hydrolases, such as the digestive enzyme chymotrypsin and the bacterial enzyme urease, is a target for various therapeutic interventions.

Chymotrypsin Inhibition: Chymotrypsin, a serine protease, plays a key role in protein digestion. scbt.com Its inhibitors are valuable tools in biochemical research and have potential therapeutic applications in conditions characterized by excessive protease activity. scbt.compatsnap.com The inhibition of chymotrypsin often involves the inhibitor binding to the enzyme's active site, thereby blocking access to its substrates. patsnap.com This interaction can be either reversible or irreversible. patsnap.com While a broad range of compounds, including natural protein inhibitors and synthetic molecules like N-tosyl-L-phenylalanine chloromethylketone (TPCK), are known to inhibit chymotrypsin, specific data on the direct inhibition by close analogs of this compound is not extensively documented in the reviewed literature. nih.govnih.govsigmaaldrich.com However, the general principle of serine protease inhibition involves the formation of a stable complex with the active site, often mimicking the transition state of the substrate. nih.gov

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, by catalyzing the hydrolysis of urea (B33335) to ammonia (B1221849), which neutralizes the acidic gastric environment. ekb.egnih.govlookchem.com Consequently, urease inhibitors are of significant interest for the treatment of peptic ulcers and other related gastrointestinal diseases. ekb.egekb.eg

Analogs based on the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold have been identified as a promising class of urease inhibitors. ekb.egekb.egnih.govresearchgate.net Structure-activity relationship (SAR) studies on these compounds have revealed that the electronic nature, lipophilicity, and steric factors of the substituents significantly influence their inhibitory potency. ekb.eg For instance, the elongation of the C-5 chain through the introduction of carbohydrazide (B1668358) and further derivatization into semithiocarbazides or isatin (B1672199) Schiff bases has led to compounds with submicromolar IC₅₀ values. nih.gov Specifically, certain semithiocarbazide derivatives showed IC₅₀ values in the range of 0.58–0.79 µM, and an isatin Schiff base derivative had an IC₅₀ of 0.23 µM. nih.gov Another study on dihydropyrimidine-phthalimide hybrids identified compounds with IC₅₀ values ranging from 12.6 to 20.1 µM, which is more potent than the standard inhibitor thiourea (B124793) (IC₅₀ of 21.0 µM). ekb.egekb.eg The presence of an electron-releasing group at the para position of a benzene (B151609) ring attached to the core structure has been shown to increase the biological activity. acs.org

| Compound Class | Specific Analogs/Derivatives | Target Enzyme | IC₅₀ (µM) | Reference |

| Dihydropyrimidine-Phthalimide Hybrids | Compound 10g | Urease | 12.6 ± 0.1 | ekb.eg |

| Dihydropyrimidine-Phthalimide Hybrids | Compound 10e | Urease | 15.3 ± 0.5 | ekb.eg |

| Dihydropyrimidine-Phthalimide Hybrids | Compound 10h | Urease | 18.9 ± 0.9 | ekb.eg |

| Dihydropyrimidine-Phthalimide Hybrids | Compound 10j | Urease | 19.8 ± 0.3 | ekb.eg |

| Dihydropyrimidine-Phthalimide Hybrids | Compound 10i | Urease | 20.1 ± 1.3 | ekb.eg |

| Dihydropyrimidine-based Semithiocarbazides | Compound 4a-c | Urease | 0.58 - 0.79 | nih.gov |

| Dihydropyrimidine-based Isatin Schiff Base | Compound 5a | Urease | 0.23 | nih.gov |

| Pyridin-2(1H)-one derivatives | Compounds 111 and 112 | Urease | High Inhibition % | acs.org |

| Pyridylpiperazine-based derivatives | Compound 5e | Urease | 4.47 ± 0.44 | nih.gov |

| Pyridylpiperazine-based derivatives | Compound 5h | Urease | 7.12 ± 0.39 | nih.gov |

| Standard | Thiourea | Urease | 21.0 ± 0.1 | ekb.eg |

Kinase Inhibition (e.g., MPS1, JAK2) and Binding Site Analysis

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. As a result, kinase inhibitors are a major focus of drug discovery efforts.

Monopolar Spindle 1 (MPS1) Kinase Inhibition: MPS1 is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. nih.govnih.govmedchemexpress.com Its overexpression in various tumors makes it an attractive target for anticancer therapies. nih.govmedchemexpress.com Screening of a 3-aminopyridin-2-one based fragment library led to the identification of potent inhibitors of MPS1. nih.gov Specifically, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one were identified as ligand-efficient inhibitors of MPS1. nih.gov Further studies with pyrrolopyridine and pyrimidodiazepinone scaffolds, Mps1-IN-1 and Mps1-IN-2, showed IC₅₀ values of 367 nM and 145 nM, respectively. nih.gov X-ray crystallography has been instrumental in elucidating the binding modes of these inhibitors, revealing key hydrogen bonding interactions with the hinge region of the kinase and highlighting areas for further structural modification to improve potency and selectivity. nih.gov

Janus Kinase 2 (JAK2) Inhibition: JAK2 is a non-receptor tyrosine kinase that mediates signaling for various cytokines and growth factors involved in hematopoiesis and immune function. nih.govnih.govtuni.fi Mutations in JAK2, such as the V617F mutation, lead to its constitutive activation and are associated with myeloproliferative neoplasms. nih.govmdpi.com Consequently, selective JAK2 inhibitors are of significant therapeutic interest. nih.govmdpi.comresearchgate.net

Several 4-aryl-2-aminoalkylpyrimidine derivatives have been discovered as potent and selective JAK2 inhibitors. nih.gov Optimization of a screening hit led to the development of advanced lead compounds that demonstrated significant antitumor effects in preclinical models. nih.gov The structure-activity relationship of these compounds often highlights the importance of interactions with the hinge region and the activation loop of the JAK2 binding pocket to achieve high potency. nih.gov For instance, a para-hydroxyl orientation on a key phenyl ring has been shown to be critical for maintaining the inhibitory potential of certain stilbenoid-based JAK2 inhibitors. nih.gov Pyridone 6, a pan-JAK inhibitor with a pyridone core, potently inhibits JAK2 with an IC₅₀ of 1 nM. nih.gov

| Compound Class/Name | Target Kinase | IC₅₀ | Reference |

| 3-Aminopyridin-2-one analog (Compound 2) | MPS1 | Modest Kᵢ | nih.gov |

| 3-Aminopyridin-2-one analog (Compound 3) | MPS1 | Modest Inhibition | nih.gov |

| Mps1-IN-1 (Pyrrolopyridine scaffold) | MPS1 | 367 nM | nih.gov |

| Mps1-IN-2 (Pyrimidodiazepinone scaffold) | MPS1 | 145 nM | nih.gov |

| Pyridone 6 | JAK2 | 1 nM | nih.gov |

| 4-Aryl-2-aminoalkylpyrimidine (Lead 10d) | JAK2 | Potent Inhibition | nih.gov |

| 2-Aminopyridine (B139424) derivative (from Crizotinib lead) | JAK2 | 27 nM (lead) | researchgate.net |

Computational Molecular Docking for Ligand-Protein Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. ekb.egnih.gov This method is widely used in drug design to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. ekb.egnih.gov

In the context of urease inhibition by dihydropyrimidine (B8664642) analogs, molecular docking studies have been crucial in rationalizing the observed structure-activity relationships. ekb.egnih.gov Docking analyses have shown that these inhibitors can fit well into the active site of the urease enzyme. ekb.eg The interactions often involve hydrogen bonds with key amino acid residues and coordination with the nickel ions in the active site. nih.gov For some potent inhibitors, the docking poses suggest that they not only occupy the catalytic site but also extend to the entrance of the binding pocket, thereby restricting the mobility of a flexible flap region of the enzyme. nih.gov